

Optimization of reaction conditions for 3-Cyclohexene-1-methanol synthesis

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Compound of Interest

Compound Name: 3-Cyclohexene-1-methanol

Cat. No.: B142571

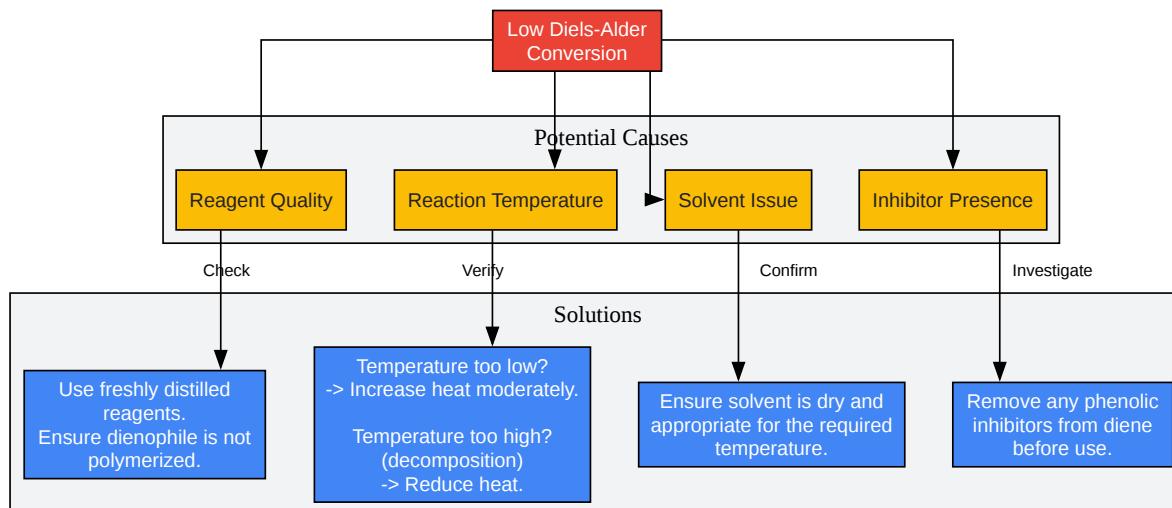
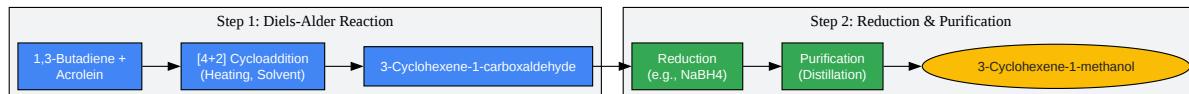
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Technical Support Center: Synthesis of 3-Cyclohexene-1-methanol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **3-Cyclohexene-1-methanol**. The information is presented in a direct question-and-answer format to address common challenges encountered during this synthetic process.

Section 1: Synthesis Overview and Workflow

The most common and efficient route for synthesizing **3-Cyclohexene-1-methanol** is a two-step process. It begins with a [4+2] cycloaddition, the Diels-Alder reaction, between 1,3-butadiene and acrolein to form the intermediate, 3-cyclohexene-1-carboxaldehyde. This intermediate is then selectively reduced to the target primary alcohol.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com